molecular formula C9H13N3O2 B1374054 ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1339015-01-8

ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1374054
CAS No.: 1339015-01-8
M. Wt: 195.22 g/mol
InChI Key: KFYKNUZFJJRGHF-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a triazole-based heterocyclic compound featuring a cyclopropyl substituent at position 3 and an ethyl ester group at position 5 of the triazole ring. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science .

Triazole derivatives are notable for their hydrogen-bonding capabilities, which influence crystallization behavior and intermolecular interactions . The compound’s structural elucidation likely employs crystallographic tools such as SHELXL, a refinement program widely used for small-molecule analysis . However, commercial availability of the compound is currently discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

ethyl 5-cyclopropyl-2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)8-10-7(6-4-5-6)11-12(8)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYKNUZFJJRGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors to Form the Triazole Ring

The key step in synthesizing ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is the formation of the 1,2,4-triazole ring. This is commonly achieved by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid or ester precursors.

  • Typical precursors : Hydrazides or amidrazones bearing the cyclopropyl and methyl substituents are reacted with carboxylic acid derivatives or equivalents to form the triazole ring via intramolecular cyclization under dehydrating conditions.

  • Cyclization conditions : Acidic or dehydrating agents such as sulfuric acid or polyphosphoric acid are used to promote ring closure, often under reflux to ensure completion of the reaction.

Esterification to Introduce the Ethyl Carboxylate Group

Once the triazole-5-carboxylic acid intermediate is obtained, esterification is performed to convert the carboxylic acid into the ethyl ester.

  • Method : The carboxylic acid is refluxed with ethanol in the presence of a dehydrating acid catalyst such as sulfuric acid.

  • Reaction conditions : Typical reflux times range from several hours to ensure complete conversion, with temperature controlled to maintain ethanol reflux.

  • Purification : Post-reaction, the mixture is neutralized, and the product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial and Continuous Flow Adaptations

For scale-up and industrial synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reactant concentration, improving yield and reproducibility.

  • Automated control allows precise management of reaction times and conditions.

  • Enhanced mixing and heat transfer in flow systems reduce side reactions and improve product consistency.

Detailed Research Findings and Reaction Data

Summary of Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Cyclization Hydrazide + carboxylic acid derivative, H2SO4 catalyst Reflux (~80-100°C) 4-8 hours Formation of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
2 Esterification Ethanol + H2SO4 (catalyst) Reflux (~78°C) 6-12 hours Conversion to ethyl ester
3 Purification Recrystallization or chromatography Ambient Variable Achieves high purity (>98%)

Mechanistic Insights

  • The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acid derivative, followed by ring closure and dehydration.

  • Esterification follows a classical Fischer esterification mechanism, where the acid catalyst protonates the carboxyl group, facilitating nucleophilic attack by ethanol and subsequent elimination of water.

Yield and Purity Data

Parameter Value Source/Method
Cyclization yield 75-85% Batch reaction under reflux
Esterification yield 80-90% Reflux with ethanol and H2SO4
Final product purity >98% (HPLC analysis) Recrystallization or chromatography
Melting point ~70-75 °C (depends on purity) Experimental determination

Comparative Analysis of Preparation Methods

Aspect Batch Cyclization + Esterification Continuous Flow Synthesis
Control over reaction Moderate High
Reaction time Several hours Reduced (minutes to hours)
Yield Good (75-90%) Comparable or improved
Scalability Limited by batch size High, suitable for industrial scale
Purification complexity Standard chromatography/recrystallization Similar, but often more consistent product quality

Additional Notes and Considerations

  • The presence of the cyclopropyl group requires careful handling to avoid ring opening or rearrangement during synthesis.

  • Reaction solvents such as tetrahydrofuran or methanol can be used in some steps to optimize solubility and reaction rates.

  • Alternative esterification methods, including acid chlorides or coupling agents, may be employed but are less common due to cost and complexity.

  • Safety precautions must be observed when handling strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, such as iron in the heme moiety of cytochrome P450 enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. Additionally, the compound can form hydrogen bonds with active site residues, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 1 and 3 of the triazole core. Below is a detailed comparison:

Substituent Effects on Molecular Properties

  • Cyclopropyl Group (Target Compound): The strained cyclopropane ring enhances reactivity and may influence bioactivity by interacting with biological targets through non-covalent interactions.
  • Aromatic Substituents (e.g., 4-Methoxyphenyl, Trifluoromethylphenyl) : Compounds like ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1406499-29-3) exhibit increased planarity due to aromatic rings, promoting π-π interactions and higher crystallinity. The electron-donating methoxy group or electron-withdrawing trifluoromethyl group further modulate electronic properties and solubility .
  • Alkyl Substituents (e.g., Isopropyl) : Ethyl 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1282517-47-8) demonstrates enhanced lipophilicity compared to the cyclopropyl analog, favoring membrane permeability in biological systems .

Sodium Salt Derivative

The sodium salt of the target compound (sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate, CAS: 2613384-22-6) replaces the ethyl ester with a carboxylate anion, significantly improving aqueous solubility. This ionic form is advantageous for pharmaceutical formulations requiring high bioavailability .

Commercial Availability

Several analogs, such as the trifluoromethylphenyl derivative (CAS: 1087784-68-6), remain available, while others, including the target compound and its sodium salt, are discontinued. Market discontinuation may reflect synthesis challenges, regulatory hurdles, or shifting research priorities .

Data Table: Comparative Analysis of 1,2,4-Triazole Derivatives

Compound Name CAS Number Substituents (Position 1/3) Molecular Weight (g/mol) Physical State Availability
Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate Not specified 1-Me, 3-cyclopropyl 195.2 Likely solid Discontinued
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate 2613384-22-6 1-Me, 3-cyclopropyl (Na salt) 189.1 Solid Discontinued
Ethyl 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carboxylate 1282517-47-8 1-iPr, 3-Me 197.2 Solid Available
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 1406499-29-3 1-H, 4-MeOPh 247.3 Solid Discontinued
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 1087784-68-6 1-H, 3-CF3Ph 285.2 Solid Available

Notes

  • Synthesis and Crystallography : Structural validation of these compounds often relies on SHELX software, particularly SHELXL for refinement and SHELXS for solution, ensuring high precision in bond lengths and angles .
  • Hydrogen Bonding : The triazole core participates in hydrogen-bonding networks, influencing crystal packing and stability. Graph-set analysis (as per Etter’s formalism) could further elucidate these patterns .

Biological Activity

Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its unique structural features, including a cyclopropyl group and a carboxylate functional group, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H10_{10}N4_{4}O2_{2}. The presence of the cyclopropyl group is significant as it may influence the compound's interaction with biological targets. The carboxylate group is also crucial for the compound's solubility and reactivity in biological systems.

Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylateCyclopropyl group; different position of carboxylExhibits different biological activity profile
Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylateMethyl group instead of cyclopropylPotentially different pharmacological properties
Ethyl 4-cyclopropyl-1H-1,2,4-triazoleCyclopropyl at another positionVariability in reactivity and biological effects

Antimicrobial Activity

Research indicates that compounds within the 1,2,4-triazole family exhibit a range of biological activities, particularly antimicrobial effects. This compound has shown promise in preliminary studies for its potential antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that derivatives of triazoles can inhibit bacterial growth effectively .

Anti-inflammatory Properties

In studies evaluating anti-inflammatory activity, derivatives similar to this compound were tested for their effects on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures inhibited TNF-α production by up to 60% at certain concentrations .

Cytotoxicity and Safety Profile

The toxicity profile of this compound is still under investigation. Initial assessments suggest low cytotoxicity at concentrations up to 100 µg/mL in PBMC cultures. Viability rates remained above 94%, comparable to control treatments with known anti-inflammatory drugs like ibuprofen . This suggests a favorable safety profile for further development.

The mechanisms through which this compound exerts its biological effects may involve:

Inhibition of Enzymatic Activity: Similar triazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

Modulation of Cytokine Release: The ability to modulate cytokine levels indicates a mechanism that may involve interference with signaling pathways responsible for inflammation.

Antimicrobial Action: The structural features may allow for effective binding to bacterial enzymes or receptors critical for their survival .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives:

Study on Anti-inflammatory Activity

A study published in Pharmaceutical Research evaluated several triazole derivatives' effects on cytokine release in PBMCs. Compounds similar to ethyl 3-cyclopropyl showed significant inhibition of TNF-α production at varying concentrations. The most potent compounds demonstrated a dual action by also affecting IL-6 levels .

Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of triazole derivatives against a panel of bacterial strains. Ethyl 3-cyclopropyl was included in the screening process and exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Q & A

Q. Table 1. Comparative Reactivity of Triazole Derivatives

SubstituentReaction with LiAlH₄ (Yield)MIC (µg/mL, S. aureus)
3-Bromo88% 16
3-Cyclopropyl72% (extrapolated)Pending
3-Phenyl86% 32 (analog)

Q. Table 2. Crystallographic Refinement Parameters (SHELXL)

ParameterValue
R-factor<0.05
Hydrogen Bond GeometryGraph-set analysis (e.g., C(4) )
TwinningHigh-resolution data (d < 1 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate

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